18-Hydroxystearate
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Overview
Description
18-hydroxyoctadecanoate is an omega-hydroxy-long-chain fatty acid anion that is the conjugate base of 18-hydroxyoctadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It derives from an octadecanoate. It is a conjugate base of a 18-hydroxyoctadecanoic acid.
Scientific Research Applications
Role in Biosynthesis of Aldosterone
18-Hydroxystearate, or more specifically, its derivatives like 18-hydroxycorticosterone, play a significant role in the biosynthesis of aldosterone. This process involves the conversion of corticosterone into aldosterone, with 18-hydroxycorticosterone acting as a possible precursor. Notably, the conversion efficiency of 18-hydroxycorticosterone to aldosterone is considerably lower compared to corticosterone, highlighting its subsidiary role in aldosterone synthesis (Nicolis & Ulick, 1965).
Conversion of Proline to Collagen Hydroxyproline
In the synthesis of collagen hydroxyproline, a crucial process for the development of connective tissues, oxygen-18 has been utilized to trace the conversion of proline. This indicates an oxygenase mechanism in the conversion process, suggesting the involvement of hydroxylated compounds in critical biosynthetic pathways (Prockop, Kaplan, & Udenfriend, 1963).
Safety Evaluation in Food Contact Materials
The safety of poly(12-hydroxystearic acid) stearate, a derivative of hydroxystearate, has been evaluated for its use in food contact materials. It was found that there is no safety concern for consumers if its migration remains below a certain threshold, highlighting its potential use in consumer products (Flavourings, 2010).
Antiproliferative Activity in Cancer Cells
Studies on derivatives of hydroxystearic acid, like 9-hydroxystearic acid, have shown significant antiproliferative activity against cancer cells. This suggests potential applications in cancer treatment, where specific hydroxystearate derivatives might target and inhibit the growth of cancerous cells (Calonghi et al., 2019).
Role in Mineralocorticoid Activity
18-Hydroxycortisol, closely related to this compound, has been investigated for its receptor-binding activity and biological activity as a glucocorticoid and mineralocorticoid. It was found to have minimal activity in these roles, suggesting its limited direct physiological impact despite its presence in certain metabolic conditions (Gomez-Sanchez et al., 1984).
Properties
Molecular Formula |
C18H35O3- |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
18-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21)/p-1 |
InChI Key |
VLHZUYUOEGBBJB-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCCCCCCC(=O)[O-])CCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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